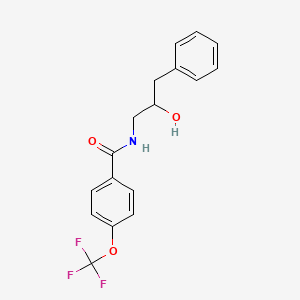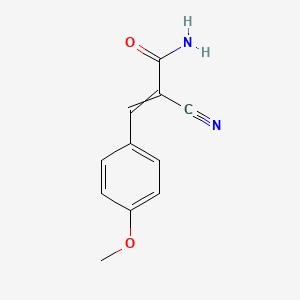
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is typically found in a powder form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in literature. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In one study, ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate was reacted with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be inferred from studies on similar compounds. For example, cyanoacetic acid hydrazide, a compound with a similar structure, has been shown to react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is between 235-237 degrees Celsius . The compound’s InChI Code is 1S/C11H9NO3/c1-15-10-4-2-8 (3-5-10)6-9 (7-12)11 (13)14/h2-6H,1H3, (H,13,14)/b9-6- .Aplicaciones Científicas De Investigación
Optical Properties and Molecular Interactions
- Stacking Mode Impact on Mechanofluorochromic Properties : 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide exhibits distinct optical properties influenced by its face-to-face stacking mode. This compound displays a red-shift in emission peaks upon grinding, attributed to phase transformation from crystalline to amorphous. Such properties are significant for the development of materials with tunable optical characteristics (Song et al., 2015).
Synthetic Applications
- Corrosion Inhibition in Metals : Research has explored the use of this compound derivatives as corrosion inhibitors for copper in acidic solutions. These derivatives show promise as mixed-type inhibitors, with potential applications in industrial metal preservation (Abu-Rayyan et al., 2022).
- Production of Pyridine Derivatives : The reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leads to various pyridine derivatives. Such reactions are fundamental in organic synthesis, potentially useful in pharmaceuticals and material science (O'callaghan et al., 1999).
Molecular Structure and Interactions
- Crystal Packing and Hydrogen Bonding : Studies have shown the role of N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates. These non-traditional hydrogen bonding interactions are crucial for understanding molecular self-assembly and designing new materials (Zhang et al., 2011).
Medicinal Chemistry Applications
- Analogues of Active Metabolites : Research involving this compound analogs, such as those related to the drug leflunomide, sheds light on their potential as inhibitors of specific enzymes like tyrosine kinase. Such studies contribute to the development of novel therapeutic agents (Ghosh et al., 1999).
Safety and Hazards
The safety information available for “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The future directions for research on “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” could involve further exploration of its chemical reactivity and potential applications. Given its structure and reactivity, it could serve as a useful precursor for the synthesis of a variety of heterocyclic compounds .
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown interesting pharmacological and medicinal activities .
Mode of Action
It is known that similar compounds can undergo reactions with phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways due to their pharmacological and medicinal activities .
Action Environment
It is known that similar compounds can exhibit different activities under different conditions .
Propiedades
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNFHGGPRWDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)
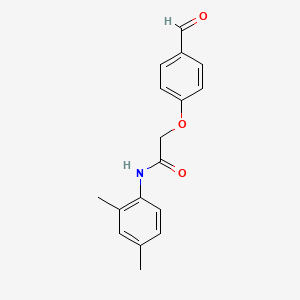

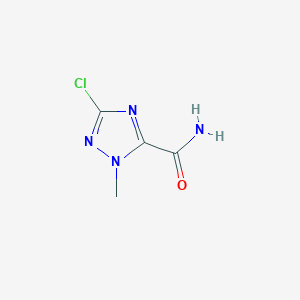


![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

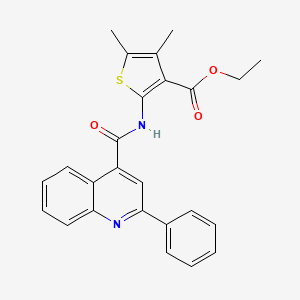

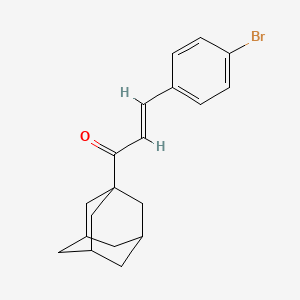
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
